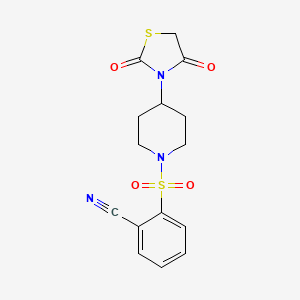

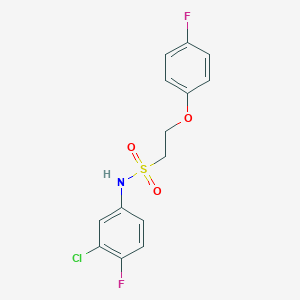

2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

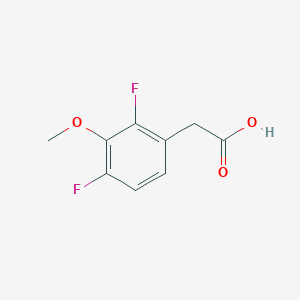

2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Wissenschaftliche Forschungsanwendungen

Antioxidant Studies

DTZP has been investigated for its antioxidant potential. In a recent study , researchers synthesized organic salts based on DTZP and characterized their crystalline structures. These salts were optimized using computational methods and analyzed for natural bond orbitals (NBOs), frontier molecular orbitals (FMOs), and global reactivity parameters. The stability of DTZP and charge transfer phenomena were confirmed. Additionally, antioxidant studies revealed that DTZP exhibited significant antioxidant activity, making it a promising candidate for further exploration.

Anticancer Properties

DTZP derivatives have shown promise as potential anticancer agents. In vitro evaluations against lung cancer (A549) and breast adenocarcinoma (MCF-7) cell lines demonstrated considerable effects . Further studies are warranted to explore the underlying mechanisms and optimize DTZP derivatives for targeted cancer therapy.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of DTZP and its derivatives. These compounds have been evaluated against various pathogens, including bacteria and fungi. Notably, some DTZP derivatives exhibited significant zones of inhibition against microbial growth . Understanding their mode of action and potential synergy with existing antimicrobial drugs is crucial for clinical applications.

Molecular Docking and Protein Interaction

DTZP’s molecular docking predictions have highlighted its interactions with biological macromolecules. For instance, it was found to intercalate with DNA base pairs, forming strong interactions with benzimidazole and methyl benzimidazole . Investigating DTZP’s binding affinity to specific proteins and nucleic acids can provide insights into its therapeutic potential.

Bioavailability Enhancement

As a salt form, DTZP may enhance bioavailability due to improved solubility and stability. Multicomponent crystals, such as organic salts, play a crucial role in pharmaceutical solid forms. Selecting appropriate salt formers can optimize drug properties, including bioavailability .

Inhibition of Mcl-1 Protein

DTZP derivatives have been designed and evaluated for their inhibitory activity against Mcl-1 protein, which is associated with cancer cell survival. Fluorescence polarization assays (FPAs) revealed their potential as Mcl-1 inhibitors . Further studies could explore their efficacy in cancer treatment.

Eigenschaften

IUPAC Name |

2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c16-9-11-3-1-2-4-13(11)24(21,22)17-7-5-12(6-8-17)18-14(19)10-23-15(18)20/h1-4,12H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTITQIAXSAXOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)

![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2419512.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide](/img/structure/B2419514.png)

![3-decyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2419517.png)